![molecular formula C13H16ClNO3 B13592332 tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and an oxirane (epoxide) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloro-substituted phenyl epoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, chloro-substituted phenyl epoxide, and a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually conducted in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the chloro-substituted phenyl ring, potentially converting the chloro group to a hydroxyl group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Conversion of chloro to hydroxyl groups.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific properties .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry:
Mécanisme D'action
The mechanism of action of tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in biochemical studies to label or modify specific proteins. The chloro-substituted phenyl ring can also participate in various interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl (4-chloro-3-trifluoromethyl)phenylcarbamate: Another chloro-substituted phenyl carbamate with different substituents on the phenyl ring.
tert-Butyl (4-bromophenyl)carbamate: A bromine-substituted analog with similar reactivity.
Uniqueness:
- The presence of the oxirane ring in tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate makes it unique compared to other carbamates. This ring imparts additional reactivity and potential for covalent modification of biomolecules, which is not present in simpler carbamates .
Propriétés
Formule moléculaire |
C13H16ClNO3 |
|---|---|
Poids moléculaire |
269.72 g/mol |
Nom IUPAC |
tert-butyl N-[3-chloro-4-[(2R)-oxiran-2-yl]phenyl]carbamate |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(16)15-8-4-5-9(10(14)6-8)11-7-17-11/h4-6,11H,7H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Clé InChI |
NPDMDBPFHFCXJA-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[C@@H]2CO2)Cl |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C2CO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





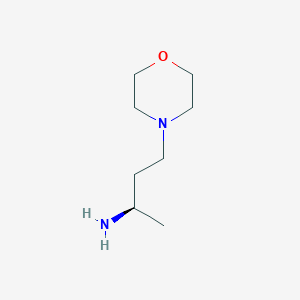
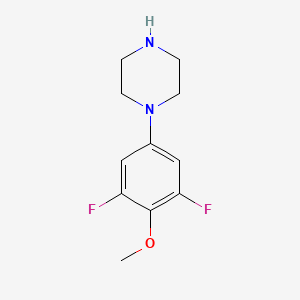
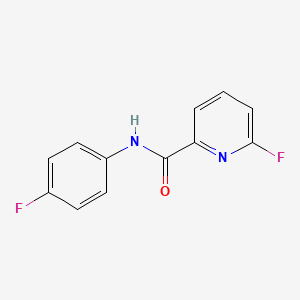
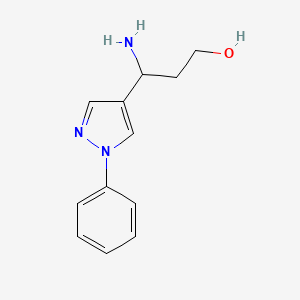
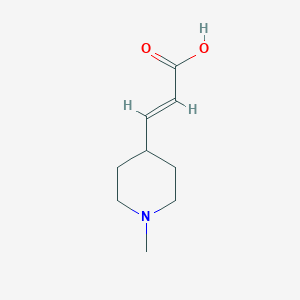

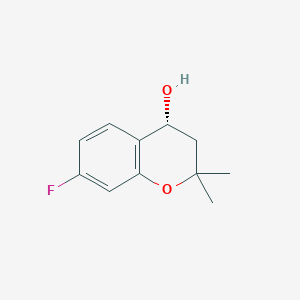
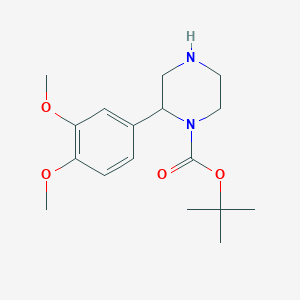
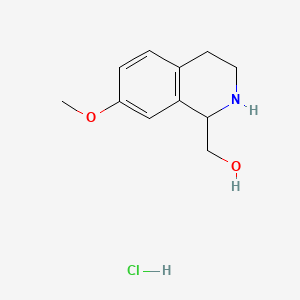
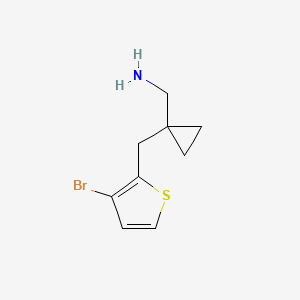
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
